N-(5-chloro-2-morpholin-4-ylphenyl)-2-methylsulfanylpyridine-3-carboxamide
CAS No.: 794580-12-4
Cat. No.: VC17879332
Molecular Formula: C17H18ClN3O2S
Molecular Weight: 363.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 794580-12-4 |
|---|---|
| Molecular Formula | C17H18ClN3O2S |
| Molecular Weight | 363.9 g/mol |
| IUPAC Name | N-(5-chloro-2-morpholin-4-ylphenyl)-2-methylsulfanylpyridine-3-carboxamide |
| Standard InChI | InChI=1S/C17H18ClN3O2S/c1-24-17-13(3-2-6-19-17)16(22)20-14-11-12(18)4-5-15(14)21-7-9-23-10-8-21/h2-6,11H,7-10H2,1H3,(H,20,22) |
| Standard InChI Key | PUASUUUADGTMIY-UHFFFAOYSA-N |
| Canonical SMILES | CSC1=C(C=CC=N1)C(=O)NC2=C(C=CC(=C2)Cl)N3CCOCC3 |
Introduction
Structural Characteristics and Physicochemical Properties
The compound’s structure features a pyridine-3-carboxamide core linked to a 5-chloro-2-morpholin-4-ylphenyl group via an amide bond. The methylthio (-SMe) substituent at the pyridine ring’s 2-position contributes to its lipophilicity, as evidenced by a computed XLogP3 value of 2.9 . Key structural elements include:
-
Chlorinated phenyl ring: Enhances electron-withdrawing effects, potentially stabilizing interactions with hydrophobic binding pockets.
-
Morpholine moiety: Improves solubility through its oxygen-rich heterocycle while participating in hydrogen-bonding interactions .
-
Carboxamide linker: Facilitates hydrogen bonding with biological targets, a common feature in kinase inhibitors and receptor modulators.
Table 1 summarizes critical physicochemical properties derived from computational and experimental studies:
The compound’s moderate solubility and balanced lipophilicity suggest suitability for oral administration, though formulation optimization may be required for clinical translation .
Synthesis and Analytical Characterization
Synthesis of N-(5-chloro-2-morpholin-4-ylphenyl)-2-methylsulfanylpyridine-3-carboxamide typically begins with functionalized benzamide precursors. A representative pathway involves:
-
Morpholine introduction: Ullmann coupling or Buchwald-Hartwig amination to attach the morpholine group to 2-amino-5-chlorophenol.
-
Amide bond formation: Carbodiimide-mediated coupling between the resulting aniline derivative and 2-methylsulfanylpyridine-3-carboxylic acid.
-
Purification: High-performance liquid chromatography (HPLC) achieves >95% purity, confirmed by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry .
Critical reaction parameters include:
-
Temperature: 80–100°C for amidation steps to ensure complete conversion.
-
Solvent selection: Dichloromethane or tetrahydrofuran balances reactivity and solubility.
-
Catalysts: Palladium-based catalysts for coupling reactions, with ligand optimization to minimize byproducts.
Mechanism of Action and Biological Activity
The compound exhibits glucocorticoid pathway modulation, as demonstrated in in vitro assays. Key findings include:
-
Glucocorticoid receptor (GR) binding: Displaces dexamethasone in competitive assays (IC₅₀ = 120 nM), suggesting direct GR interaction.
-
Metabolic enzyme inhibition: Reduces 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) activity by 68% at 10 µM, implicating it in cortisol regulation.
-
Anti-inflammatory effects: Suppresses TNF-α production in macrophages (EC₅₀ = 2.1 µM), comparable to prednisolone in potency.
These activities position the compound as a candidate for metabolic syndrome and inflammatory disorders. Its dual GR/11β-HSD1 targeting could mitigate glucocorticoid excess while avoiding systemic side effects.
Pharmacokinetic and Toxicity Profiling
Preliminary ADMET data highlight both promises and challenges:
-
Permeability: Caco-2 assay Papp = 12 × 10⁻⁶ cm/s, indicating moderate intestinal absorption .
-
Metabolic stability: 43% remaining after 1-hour incubation with human liver microsomes, suggesting susceptibility to cytochrome P450 oxidation .
-
CYP inhibition: Weak inhibitor of CYP3A4 (IC₅₀ > 50 µM), reducing drug-drug interaction risks .
-
Acute toxicity: LD₅₀ > 500 mg/kg in rodent studies, with no observed neurotoxicity at therapeutic doses.
Table 2 compares these properties to benchmark glucocorticoid modulators:
| Parameter | N-(5-Chloro-2-morpholin-4-ylphenyl)-2-methylsulfanylpyridine-3-carboxamide | Mifepristone (Comparator) |
|---|---|---|
| GR Binding IC₅₀ | 120 nM | 8 nM |
| 11β-HSD1 Inhibition | 68% at 10 µM | 82% at 10 µM |
| Metabolic Stability | 43% remaining | 61% remaining |
| Solubility | 4.4 µg/mL | 22 µg/mL |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume